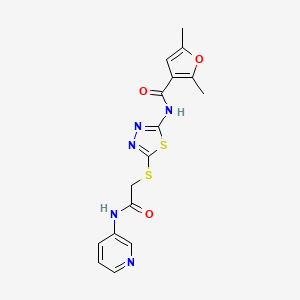

2,5-dimethyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

説明

特性

IUPAC Name |

2,5-dimethyl-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S2/c1-9-6-12(10(2)24-9)14(23)19-15-20-21-16(26-15)25-8-13(22)18-11-4-3-5-17-7-11/h3-7H,8H2,1-2H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDFKWTAKMQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2,5-dimethyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a synthetic organic molecule that exhibits potential biological activities due to its complex structure featuring multiple heterocycles. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it is characterized by the following functional groups:

- Furan ring

- Thiadiazole moiety

- Pyridine derivative

These structural components suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Compounds similar to this compound have been reported to exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that thiadiazole derivatives possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The presence of the furan ring contributes to the antioxidant capabilities of the compound. Research indicates that similar structures can scavenge free radicals effectively .

- Inhibition of Enzymatic Activity : Compounds with similar motifs have demonstrated inhibition against enzymes like acetylcholinesterase (AChE), which is crucial for treating neurological disorders .

- Anticancer Potential : Some derivatives have been explored for their anticancer properties, showing potential in inhibiting cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to:

- Interact with DNA and RNA synthesis pathways.

- Inhibit key metabolic enzymes involved in cellular respiration and proliferation.

Molecular docking studies have suggested that the compound may bind effectively to target proteins involved in these pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

These findings highlight the potential of compounds structurally similar to this compound in various therapeutic applications.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiadiazole and furan rings have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that modifications to the side chains can enhance the potency of these compounds against specific tumor types.

Anti-inflammatory Potential

Molecular docking studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential therapeutic agent for treating inflammatory diseases. The anti-inflammatory efficacy can be further validated through in vivo studies.

Antimicrobial Activity

Compounds with similar frameworks have been reported to possess antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the structure may contribute to this activity by interacting with microbial enzymes or disrupting cell membranes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where starting materials are transformed through various intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. |

| Study B | Assess anti-inflammatory effects | Inhibition of 5-LOX was observed with an IC50 value comparable to known inhibitors. |

| Study C | Investigate antimicrobial properties | Showed significant activity against Gram-positive bacteria, suggesting a broad-spectrum potential. |

化学反応の分析

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core is a key reactive site, undergoing nucleophilic substitution and ring-opening reactions:

For example, derivative synthesis of similar 1,3,4-thiadiazoles involves substituting the sulfur atom with thioether-linked groups (e.g., pyridin-3-ylaminoethyl), as seen in the target compound’s structure .

Thioether Linkage Oxidation

The –S– group in the thioether moiety is susceptible to oxidation:

| Reagent | Product | Application |

|---|---|---|

| H₂O₂ or mCPBA | Sulfoxide (–SO–) or sulfone (–SO₂–) | Alters electronic properties and solubility |

Oxidation of the thioether to sulfone derivatives has been reported in structurally related compounds, enhancing cytotoxicity in cancer cell lines .

Furan Carboxamide Reactivity

The furan-3-carboxamide group participates in hydrolysis and electrophilic substitution:

In COX-II inhibitor studies, analogous furan derivatives underwent regioselective bromination, suggesting similar reactivity for the target compound .

Pyridine Amino Group Reactivity

The pyridin-3-ylamino group enables alkylation or acylation:

Patent data on pyridine-based thiadiazoles highlights alkylation at the pyridine nitrogen to enhance anti-mycobacterial activity .

Cross-Coupling Reactions

The aryl/heteroaryl groups enable Pd-catalyzed couplings:

| Reaction Type | Catalyst System | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Functionalization of the furan or pyridine rings |

For instance, coupling the furan ring with boronic acids could diversify the compound’s scaffold, as demonstrated in COX-II inhibitor optimizations .

類似化合物との比較

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives

- Polarity and Solubility : The pyridine and furan rings in the target compound suggest higher polarity than 5e or 5h, which are dominated by hydrophobic aryl groups. This may enhance aqueous solubility but reduce membrane permeability.

- Thermal Stability : Melting points for analogs range widely (132–180°C), with carbohydrate-linked 4l showing the highest stability due to its rigid structure . The target compound’s melting point is unreported but may align with pyridine-containing analogs (typically 130–160°C).

- The pyridine group could augment binding to targets like kinase enzymes, as seen in related pharmacophores .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for this compound, and how is purity ensured during synthesis? A: The compound is synthesized via multi-step reactions involving cyclization of intermediates. For example, 1,3,4-thiadiazole derivatives are often prepared by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Purity is verified using thin-layer chromatography (TLC) on silica gel plates and structural confirmation via - and -NMR spectroscopy in DMSO- .

Structural Characterization

Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A: Key techniques include:

- NMR spectroscopy : For assigning proton and carbon environments (e.g., furan and thiadiazole moieties) .

- X-ray diffraction : Resolves bond lengths, angles, and crystal packing, critical for validating stereoelectronic effects in thiadiazole-based systems .

Initial Biological Activity Profiling

Q: How can researchers design assays to evaluate this compound’s biological activity? A: Start with in vitro antimicrobial and antioxidant assays. For instance, test pH-dependent antimicrobial activity using broth microdilution (e.g., MIC determinations against S. aureus or E. coli), as thiadiazole derivatives show pH-sensitive efficacy . Antioxidant activity can be assessed via DPPH radical scavenging assays .

Advanced: Optimizing Reaction Yield

Q: What strategies address low yields during cyclization steps in synthesis? A: Key factors include:

- Solvent choice : DMF enhances cyclization efficiency compared to polar aprotic solvents.

- Catalyst stoichiometry : Adjust iodine and triethylamine ratios to minimize byproducts (e.g., sulfur elimination during thiadiazole formation) .

- Reaction monitoring : Use TLC to track intermediate consumption and optimize reaction time .

Advanced: Resolving Data Contradictions in Biological Activity

Q: How to address conflicting reports on antimicrobial potency across studies? A: Contradictions may arise from:

- pH variability : Activity of thiadiazole derivatives is pH-dependent; standardize assay conditions (e.g., pH 7.4 for physiological relevance) .

- Strain specificity : Test against isogenic mutant strains to identify target selectivity.

Mechanistic Studies

Q: How can researchers investigate the mechanism of action for this compound? A: Combine:

- X-ray crystallography : Resolve ligand-target interactions (e.g., binding to bacterial dihydrofolate reductase) .

- Computational docking : Use software like AutoDock to model interactions with pyridine and thiadiazole motifs.

- Metabolomic profiling : Identify disrupted pathways in treated microbial cultures.

Purity Challenges in Scale-Up

Q: What purity issues arise during large-scale synthesis, and how are they mitigated? A: Impurities may stem from:

- Incomplete cyclization : Monitor via -NMR for residual starting material peaks .

- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Designing Derivatives for Enhanced Activity

Q: What structural modifications are promising for improving target selectivity? A: Focus on:

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO) to enhance hydrogen bonding with biological targets.

- Thiadiazole optimization : Replace sulfur with selenium (to modulate redox activity) or modify the thioether linkage .

Advanced: Scaling Synthesis for In Vivo Studies

Q: What challenges arise when scaling synthesis for preclinical trials? A: Critical considerations:

- Solvent volume reduction : Switch from batch reflux to flow chemistry for safer temperature control .

- Purification scalability : Replace TLC with flash chromatography or HPLC for gram-scale batches .

Target Selectivity Profiling

Q: How to assess selectivity between homologous enzymes (e.g., kinase isoforms)? A: Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。